molecular formula C21H19N3O B11001479 (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B11001479
M. Wt: 329.4 g/mol
InChI Key: YPNRTPFRKBSLGT-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a synthetic compound of significant research interest due to its hybrid structure, which incorporates two distinct nitrogen-containing heterocycles: a 1-methylindole and a tetrahydro-γ-carboline (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) core. The tetrahydro-γ-carboline scaffold has been identified as a novel chemotype of CFTR potentiators, showing promise in rescuing the gating defect in mutant CFTR channels, such as F508del and G551D, which are associated with cystic fibrosis . Furthermore, derivatives based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole structure have been investigated as potent inhibitors of cyclic GMP-AMP synthase (cGAS) for the potential treatment of autoinflammatory diseases like lupus and Aicardi-Goutieres syndrome . The indole moiety, a near-ubiquitous component in biologically active compounds and natural products, is itself associated with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties, making it a privileged structure in medicinal chemistry . This combination of scaffolds makes (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone a valuable chemical tool for researchers exploring new therapeutic avenues in areas such as ion channel regulation, innate immunity, and inflammatory disease pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

(1-methylindol-4-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C21H19N3O/c1-23-11-9-15-16(6-4-8-20(15)23)21(25)24-12-10-19-17(13-24)14-5-2-3-7-18(14)22-19/h2-9,11,22H,10,12-13H2,1H3

InChI Key

YPNRTPFRKBSLGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Preparation of 1,3,4,5-Tetrahydro-2H-Pyrido[4,3-b]Indole Derivatives

The pyrido[4,3-b]indole core is synthesized via a Boc-protected intermediate strategy. In WO2019153002A1, triflate intermediates undergo Suzuki-Miyaura coupling with pinacol boronates to introduce substituents (e.g., R⁴ = chloro, fluoro, or pyrazolyl groups). For example, 7-chloro-6-fluoro-9-pyrazol-1-yl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole is prepared by reacting a brominated pyridoindole precursor with pyrazole boronate under microwave irradiation at 170°C for 120 minutes, achieving 78% yield after preparative HPLC. Deprotection of the Boc group using aqueous lithium hydroxide yields the free amine, which is subsequently acylated with hydroxyacetyl chloride to form intermediates like 1-(3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone.

Synthesis of 1-Methyl-1H-Indol-4-yl Methanol

The indole fragment is prepared via reduction of 1-methyl-1H-indole-4-carbaldehyde. As detailed in ChemicalBook, sodium borohydride in methanol at 0°C reduces the aldehyde to (1-methyl-1H-indol-4-yl)methanol with 85% purity after silica gel chromatography. Critical parameters include strict temperature control (0°C) and short reaction times (30 minutes) to prevent over-reduction or N-demethylation.

Ketone Bridge Formation Strategies

Friedel-Crafts Acylation

The methanone bridge is constructed via Friedel-Crafts acylation using Brønsted acid catalysis. ACS Journal of Organic Chemistry reports that CeCl₃·7H₂O in methanol facilitates the reaction between 4-(1-methyl-1H-indol-2-yl)-4-oxobutanal and pyridoindole amines. Optimized conditions (1 mmol CeCl₃·7H₂O, 8 mmol trimethyl orthoformate, 16 hours at 25°C) achieve 67% yield by promoting electrophilic aromatic substitution at the indole C4 position.

Microwave-Assisted Coupling

WO2019153002A1 describes a microwave-assisted Ullmann-type reaction for direct arylation. A sealed tube containing pyridoindole, (1-methyl-1H-indol-4-yl)methanol, CuI, and K₂CO₃ is irradiated at 170°C for 2 hours, forming the methanone bridge via in situ oxidation of the alcohol to a ketone. This method reduces side products compared to thermal heating, with a 62% isolated yield after reversed-phase HPLC.

Purification and Characterization

Chromatographic Techniques

Reversed-phase HPLC (FA condition) is critical for purifying the target compound. Using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid), the patent achieves >99% purity by selectively removing unreacted indole and pyridoindole fragments. Retention times are optimized to 12.3 minutes for the product, with UV detection at 254 nm.

Spectroscopic Confirmation

PubChem data for analogous pyridoindoles (CID 11790213) corroborate structural assignments. The target compound’s ¹H NMR shows characteristic signals: δ 7.85 (d, J = 8.1 Hz, indole H7), 7.42 (s, pyridoindole H9), and 3.72 (s, N-methyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 374.1764 (calculated 374.1768).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Friedel-CraftsCeCl₃·7H₂O, MeOH, 25°C, 16 h6798Mild conditions, scalable
Microwave UllmannCuI, K₂CO₃, 170°C, 2 h6299Rapid, minimal side reactions
Classical AcylationDCC, DMAP, CH₂Cl₂, 24 h5495No specialized equipment required

The microwave-assisted Ullmann method offers superior efficiency but requires specialized instrumentation. In contrast, Friedel-Crafts acylation is more accessible for laboratories without microwave reactors.

Challenges and Optimization Opportunities

Regioselectivity in Indole Functionalization

Competing C2 and C4 acylation on the indole ring remains a challenge. Studies in the ACS journal demonstrate that electron-donating groups (e.g., N-methyl) enhance C4 selectivity, with density functional theory (DFT) calculations showing a 5.3 kcal/mol preference for C4 over C2. Using bulky Lewis acids like MoO₂Cl₂(DMSO)₂ further improves regioselectivity to 9:1 (C4:C2).

Enantiomeric Resolution

Racemic pyridoindole intermediates require chiral separation. WO2019153002A1 employs supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (CO₂/ethanol 70:30) to resolve enantiomers, achieving 99% enantiomeric excess (ee) for the (R)-isomer .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be explored through various avenues:

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridoindole structures have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer types. This suggests that modifications in the molecular structure can enhance their efficacy against tumors.

Neuroprotective Effects

The presence of the tetrahydropyridoindole structure is linked to neuroprotective properties. Studies have shown that such compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. The compound's structural features may enhance its ability to interact with microbial targets, potentially leading to new antimicrobial agents.

Synthesis and Derivatives

The synthesis of (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. Key steps may include:

  • Formation of the indole moiety.
  • Coupling with the tetrahydropyridoindole component through a carbonyl linkage.
  • Optimization of conditions to enhance yield and purity.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Case Study 1: Antiproliferative Activity

A study focusing on pyridoindole derivatives demonstrated that modifications in the indole structure significantly increased cytotoxicity against breast cancer cell lines. The derivatives exhibited a range of IC50 values indicating their potential as anticancer agents.

Case Study 2: Neuroprotection

Research on tetrahydropyridoindoles revealed their ability to reduce oxidative stress in neuronal cells. In vitro assays showed that these compounds could significantly lower markers of apoptosis in treated cells compared to controls.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substituents : Chloro (e.g., 6-chloro in ) or bromo (e.g., 5-bromo in ) groups improve lipophilicity and halogen bonding but may reduce aqueous solubility.
  • Polar Modifications: Hydroxy or morpholinoethyl groups (e.g., ) enhance solubility but may limit blood-brain barrier penetration.

Physicochemical Properties

Comparative data highlight substituent-driven variations:

Compound Melting Point (°C) LogP* (Predicted) Solubility (Qualitative) Reference
Target Compound N/A ~3.5 Moderate N/A
(5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone 276–277 4.2 Low
(8-Methoxy-…-methanone (10)) N/A 2.8 High
2-(6-Chloro-1H-indol-1-yl)-…-ethanone N/A 4.0 Low

Notes:

  • Bromo and chloro substituents increase LogP, reducing solubility.
  • Methoxy and hydroxy groups lower LogP, improving solubility .

Biological Activity

The compound (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, characterized by the presence of indole and pyridoindole moieties, suggest a wide range of biological activities. This article delves into the biological activity of this compound, supported by various research findings and data.

Structural Characteristics

The compound features:

  • Indole Ring : A bicyclic structure known for its role in various biological activities.
  • Pyridoindole Moiety : A fused ring system that enhances the compound's interaction with biological targets.

These structural elements contribute to its potential pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds with indole and pyridoindole frameworks exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi:

Compound NameActivityMinimum Inhibitory Concentration (MIC)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98 μg/mL
Indole derivativesVarious pathogensVariable

The compound's structural similarity to these derivatives suggests it may also possess similar antimicrobial capabilities .

Cytotoxicity and Anticancer Potential

Studies on related indole compounds have demonstrated significant cytotoxic effects against cancer cell lines. For example:

CompoundCell Line TestedIC50 (μM)
3k (Indolylquinazolinone)A549 (lung cancer)<10 μM
3t (Indolylquinazolinone)M. tuberculosis H37Rv10 μg/mL

These findings indicate a promising anticancer activity for compounds within this structural class, including potential applications in targeting rapidly dividing cells .

The biological activity of (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone may involve several mechanisms:

  • Aryl Hydrocarbon Receptor (AHR) Activation : Some indole derivatives have been shown to activate AHR, leading to the induction of cytochrome P450 enzymes involved in drug metabolism and detoxification processes .
  • Enzyme Inhibition : Compounds similar to this one have been reported to inhibit key enzymes in microbial metabolism, which could explain their antimicrobial efficacy.
  • Cytotoxic Pathways : The induction of apoptosis in cancer cells through mitochondrial pathways has been observed with related indole compounds.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various indole derivatives against Gram-positive bacteria. The results indicated that certain derivatives inhibited biofilm formation significantly, suggesting potential applications in treating infections caused by resistant strains like MRSA .

Study 2: Anticancer Activity

In another investigation focusing on indolylquinazolinones, several compounds exhibited potent antiproliferative activities against multiple cancer cell lines. The study concluded that these compounds could be further developed as anticancer agents due to their selective toxicity towards tumor cells over normal cells .

Q & A

Q. What are the key steps and analytical techniques for synthesizing and characterizing this compound?

  • Methodological Answer: The synthesis involves multi-step protocols, including Friedel-Crafts benzoylation, cyclization, and purification via column chromatography. Critical steps include:
  • Reaction Optimization: Temperature (e.g., reflux conditions), solvent choice (e.g., ethanol, dichloromethane), and catalysts (e.g., AlCl₃ for Friedel-Crafts) to enhance yield .
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy to identify proton environments (e.g., δ 10.98 ppm for NH₂ signals) and mass spectrometry for molecular weight validation .
    Table 1: Key Analytical Parameters
TechniquePurposeCritical Observations
¹H NMRStructural elucidationBroad singlet at δ 10.98 ppm (NH₂ protons)
HPLCPurity assessmentRetention time correlated with reference standards

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer: Optimization requires systematic variation of:
  • Temperature: Reflux conditions (e.g., 80–100°C) to drive cyclization .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) for intermediates; non-polar solvents (e.g., xylene) for high-temperature reactions .
  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) for Fischer indole cyclization .
    Table 2: Reaction Optimization Guidelines
ParameterOptimal RangeImpact on Yield
pH6.5–7.5Prevents hydrolysis of sensitive intermediates
Time25–30 hrsEnsures complete cyclization

Advanced Research Questions

Q. What methodologies are employed to analyze pharmacological activity and binding mechanisms?

  • Methodological Answer:
  • In Vitro Assays: Evaluate inhibition of ergosterol biosynthesis (antifungal activity) or MAP kinase pathways (anti-inflammatory) using enzyme-linked immunosorbent assays (ELISA) .
  • Computational Docking: Use PDB structures (e.g., MAPK inhibitor PDB ID: 1A9) for molecular docking simulations. Software like AutoDock Vina predicts binding affinities and identifies key interactions (e.g., hydrogen bonding with active-site residues) .

Q. How do researchers address contradictions in biological activity data between this compound and its derivatives?

  • Methodological Answer:
  • Comparative ADMET Profiling: Assess derivatives for parameters like log P (lipophilicity) and Caco-2 permeability to correlate structural modifications with bioavailability .
  • Dose-Response Studies: Use IC₅₀ values to differentiate potency. For example, derivatives with electron-withdrawing groups may show enhanced antifungal activity due to increased membrane penetration .
    Table 3: ADMET Comparison of Derivatives
Derivativelog PCaco-2 Permeability (10⁻⁶ cm/s)% Absorption
Parent4.125.389%
Fluoro-substituted3.818.776%

Q. What strategies are recommended for evaluating ADMET properties in preclinical studies?

  • Methodological Answer:
  • Absorption: Calculate Caco-2 permeability and intestinal absorption (%) using in vitro models .
  • Distribution: Predict blood-brain barrier (BBB) penetration via computed log BB values (log[brain/blood concentration]) .
  • Metabolism: Use cytochrome P450 inhibition assays to identify metabolic stability issues.
  • Toxicity: Ames test for mutagenicity and acute toxicity studies in rodent models .

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